Benzyl 2,2,2-trichloroacetimidate
Description
Historical Context and Evolution of Benzylating Reagents
The journey to discover milder and more selective benzylating agents has been a continuous effort in synthetic organic chemistry. The evolution of these reagents has been driven by the need to protect functional groups in increasingly complex and sensitive molecules.
The classical method for forming benzyl (B1604629) ethers is the Williamson ether synthesis, which typically involves reacting an alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of a benzyl halide like benzyl bromide (BnBr). nih.govchem-station.com While effective for simple and robust substrates, this method suffers from significant drawbacks. The strongly basic conditions can be detrimental to sensitive functional groups, potentially causing unwanted side reactions, decomposition, or loss of stereochemical integrity in chiral molecules. d-nb.infouni-konstanz.de For instance, substrates with base-labile groups or those prone to racemization under basic conditions are often incompatible with the Williamson ether synthesis. d-nb.info
In contrast, the trichloroacetimidate (B1259523) method, first developed by Cramer and his group in the late 1950s, offers a much milder alternative. d-nb.info Benzyl 2,2,2-trichloroacetimidate is activated under acidic conditions, which are often better tolerated by a wider range of functional groups. d-nb.inforsc.org This has made BTCA and its analogs indispensable tools for modern synthetic chemists. nih.gov
The primary advantage of BTCA lies in its ability to benzylate alcohols under mildly acidic conditions. d-nb.inforsc.org This is particularly crucial for substrates that are unstable in the presence of strong bases. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) or trifluoromethanesulfonic acid (TfOH). d-nb.info These conditions are compatible with a variety of acid-labile protecting groups, such as acetals, which might be cleaved under harsher acidic environments. rsc.org
Furthermore, the use of BTCA can prevent racemization of chiral substrates that are sensitive to base-catalyzed epimerization. d-nb.infouni-konstanz.de This ability to preserve stereochemistry is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and natural products. The reaction with BTCA has been successfully applied to the benzylation of primary, secondary, and even some tertiary alcohols that are otherwise difficult to protect using classical methods due to steric hindrance or susceptibility to side reactions. d-nb.infouni-konstanz.de
Significance of Benzyl Protection in Multistep Organic Synthesis
In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from interfering with reactions occurring at other sites in the molecule. The benzyl group is a widely used protecting group for alcohols and carboxylic acids due to its general stability under a variety of reaction conditions, including acidic and basic environments. oup.comwikipedia.orglibretexts.org
Once the desired transformations are complete, the benzyl group can be selectively removed, typically through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst), to regenerate the original functional group. jk-sci.com This robust nature and reliable deprotection method make the benzyl group a valuable tool in the strategic planning of a synthetic route. oup.com
Overview of BTCA's Role as a Versatile Reagent
This compound's utility extends beyond just protecting simple alcohols. Its reactivity has been harnessed for the efficient benzylation of a wide range of hydroxyl-containing compounds and for the esterification of carboxylic acids.
The acid-catalyzed benzylation of hydroxyl groups is the most common application of BTCA. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds through a proposed mechanism where the imidate is first activated by a proton or Lewis acid. d-nb.info This activated species is a potent electrophile that readily reacts with the alcohol to form the corresponding benzyl ether and trichloroacetamide (B1219227) as a byproduct. d-nb.info The catalytic nature of the acid promoter means that only a small amount is required, further contributing to the mildness of the reaction conditions. d-nb.info This method has been successfully employed in the synthesis of complex molecules like carbohydrates, lactams, and β-hydroxy esters. d-nb.infoelectronicsandbooks.com
Table 1: Examples of Acid-Catalyzed Benzylation of Alcohols using BTCA
| Alcohol Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxymethyl-2-methyl cyclopentanone | Trifluoromethanesulfonic acid | 60 | d-nb.info |
| Tertiary Cyclopropanol (B106826) | Trifluoromethanesulfonic acid | 39 | d-nb.info |
Esterification of Carboxylic Acids
In addition to protecting alcohols, BTCA is an effective reagent for the synthesis of benzyl esters from carboxylic acids. thieme-connect.comnih.gov This transformation is typically carried out in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate. chemicalbook.com The reaction provides a mild and efficient route to benzyl esters, which are themselves important protecting groups for carboxylic acids. libretexts.orgnih.gov The formation of benzyl esters using BTCA has been shown to be compatible with a range of functional groups. nih.gov
Table 2: Esterification of Carboxylic Acids using BTCA
| Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Various Carboxylic Acids | Boron trifluoride-diethyl ether complex | Not specified | Not specified | thieme-connect.com |
| General Carboxylic Acids | None (heated in toluene) | Toluene (B28343), heat | 76 | nih.gov |
| α-bromoacid | Not specified | Refluxing toluene | Good | nih.gov |
| Mandelic acid | Not specified | Not specified | Good | nih.gov |
Alkylation Reactions (C-N bond formation)
The utility of this compound extends beyond O-alkylation to the formation of carbon-nitrogen (C-N) bonds, providing a pathway for the synthesis of N-benzyl compounds. This transformation is particularly significant for the preparation of N-benzylamines and their derivatives, which are important structural motifs in many biologically active compounds and synthetic intermediates.
Detailed Research Findings
Research has demonstrated that this compound can serve as an effective alkylating agent for various nitrogen nucleophiles. core.ac.uk The reaction typically proceeds via the activation of the trichloroacetimidate by a Lewis or Brønsted acid, generating a reactive benzylic electrophile that is subsequently trapped by the nitrogen-containing substrate.
One notable application is the direct N-benzylation of anilines. Studies have shown that using a Brønsted acid catalyst, such as (±)-camphorsulfonic acid, enables the monosubstitution of anilines with this compound. core.ac.uk This method is particularly effective for electron-deficient anilines. In the case of electron-rich anilines, lower yields are often observed due to competitive Friedel-Crafts alkylation of the aromatic ring. core.ac.uk A significant observation in these reactions is the substantial racemization when a chiral trichloroacetimidate is used, suggesting that the reaction likely proceeds through an SN1-type mechanism involving a carbocation intermediate. core.ac.uk
Furthermore, the formation of C-N bonds using trichloroacetimidates can also be achieved through a sigmatropic rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide. While this is more commonly associated with allylic systems, the analogous transformation with benzylic trichloroacetimidates to form benzylic trichloroacetamides has also been investigated. core.ac.uknih.gov These benzylic trichloroacetamides can then be further elaborated to provide access to benzylic amines. nih.gov
The reaction conditions for these N-alkylation reactions can be tailored. For instance, the alkylation of sulfonamides with trichloroacetimidates has been successfully carried out under thermal conditions. core.ac.uk Both primary and secondary trichloroacetimidates have proven to be suitable electrophiles in this context, while tertiary trichloroacetimidates tend to give lower yields. core.ac.uk
The table below summarizes the N-benzylation of various anilines using this compound catalyzed by (±)-camphorsulfonic acid.
Table 1: N-Benzylation of Anilines with this compound
| Entry | Aniline | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitroaniline | N-Benzyl-4-nitroaniline | 85 |
| 2 | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 78 |
| 3 | Aniline | N-Benzylaniline | 65 |
| 4 | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 45 |
Data is representative of typical yields under optimized conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCTWYDQIQZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002319 | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |
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Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-55-1 | |
| Record name | Phenylmethyl 2,2,2-trichloroethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81927-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrichloroacetimidate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2,2,2-trichloroethanimidate | |
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| Record name | Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Derivatization of Benzyl 2,2,2 Trichloroacetimidate
Synthetic Methodologies for BTCA
Benzyl (B1604629) 2,2,2-trichloroacetimidate is a valuable reagent for the O-benzylation of alcohols under mildly acidic conditions. rsc.orgd-nb.info This method is advantageous as it is compatible with various sensitive functional groups such as imides, esters, and acetals. rsc.org
Base-Catalyzed Addition of Benzyl Alcohol to Trichloroacetonitrile (B146778)
The primary method for synthesizing Benzyl 2,2,2-trichloroacetimidate involves the base-catalyzed reaction of benzyl alcohol with trichloroacetonitrile. rsc.orgchemicalbook.com This reaction provides a straightforward route to the desired imidate. rsc.org A general procedure involves dissolving the starting alcohol in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere, followed by the addition of a catalytic amount of a base, such as 1,8-Diazabicycloundec-7-ene (DBU). nih.gov After stirring, trichloroacetonitrile is added, and the reaction proceeds to form the trichloroacetimidate (B1259523). nih.gov
While effective, traditional purification of the product by distillation can sometimes lead to the formation of a rearranged byproduct, N-benzyl trichloroacetamide (B1219227). rsc.org To address this, modified procedures have been developed that avoid the need for distillation, enabling large-scale synthesis of BTCA without this impurity. rsc.org
Purification and Storage Considerations
Proper purification and storage are crucial for maintaining the stability and reactivity of this compound. The compound can be purified by distillation to remove any residual benzyl alcohol, which may be present as a stabilizer. chemicalbook.com It is noted to be hygroscopic and must be stored in a dry environment. chemicalbook.com A solution of the imidate in hexane (B92381) can be stored for up to two months without significant decomposition. chemicalbook.com For laboratory use, it is often stored at 2-8°C. sigmaaldrich.com
| Property | Value |
| Boiling Point | 106-114 °C at 0.5 mmHg sigmaaldrich.com |
| Density | 1.359 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.545 sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Analogues and Substituted Trichloroacetimidates
Several analogues of this compound have been developed to offer different reactivity profiles and advantages in specific synthetic applications.
4-Methoxythis compound (PMB-TCA)
4-Methoxythis compound, also known as PMB-trichloroacetimidate, is synthesized from 4-methoxybenzyl alcohol and trichloroacetonitrile in the presence of a base. This reagent is used for the protection of alcohols as p-methoxybenzyl (PMB) ethers. tcichemicals.com The reaction is typically catalyzed by an acid, such as trifluoromethanesulfonic acid (TfOH), and proceeds under mild conditions. tcichemicals.com The PMB protecting group can be selectively removed under neutral conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which offers an advantage over the standard benzyl group that requires different deprotection methods. tcichemicals.com
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂ sigmaaldrich.com |
| Molecular Weight | 282.55 g/mol sigmaaldrich.com |
| Boiling Point | 135-137 °C at 0.7 mmHg sigmaaldrich.com |
| Density | 1.361 g/mL at 25 °C sigmaaldrich.com |
p-Methylthis compound (MBn-TCA)
p-Methylthis compound (MBn-TCA) provides a method for the p-methylbenzyl (MBn) protection of alcohols. oup.com A notable advantage of this reagent is its simple preparation and isolation as a stable white powder, which can often be achieved without the need for purification by silica (B1680970) gel chromatography. oup.comoup.com The synthesis involves the reaction of p-methylbenzyl alcohol with trichloroacetonitrile using a base like DBU. lookchem.com The resulting MBn-TCA can be activated by a catalytic amount of zinc(II) triflate in diethyl ether to protect a variety of alcohols. oup.comoup.com The synthesized MBn-TCA is stable and can be stored at room temperature for at least a month without decomposition. oup.com
Benzyl N-Phenyl-2,2,2-trifluoroacetimidate as a Comparative Reagent
Benzyl N-phenyl-2,2,2-trifluoroacetimidate has been developed as a more stable alternative to this compound for O-benzylation reactions. oup.comoup.com This reagent is prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride using a base like sodium hydride. oup.com A key to its successful and reproducible preparation is the use of neutral silica gel for purification. oup.comresearchgate.net
A significant advantage of this trifluoroacetimidate analogue is its enhanced stability; it shows no decomposition after being stored for two months in air at room temperature and retains its reactivity. oup.comresearchgate.net It can effectively benzylate even sterically hindered alcohols and base-sensitive hydroxy esters when activated by an acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in a solvent such as 1,4-dioxane (B91453). oup.com
| Reagent | Key Features |
| This compound (BTCA) | Standard reagent for acid-catalyzed O-benzylation. oup.com |
| Benzyl N-phenyl-2,2,2-trifluoroacetimidate | More stable than BTCA, effective for hindered alcohols. oup.comoup.com |
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate for Ester Formation
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate has emerged as an effective reagent for the synthesis of 2-(trimethylsilyl)ethyl (TMSE) esters from carboxylic acids. chemrxiv.orgexlibrisgroup.commdpi.comresearchgate.netchemrxiv.org This method is notable for proceeding without the need for an external promoter or catalyst, as the carboxylic acid substrate itself is sufficiently acidic to facilitate the reaction. chemrxiv.orgexlibrisgroup.commdpi.comresearchgate.net
The synthesis of the reagent, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, is straightforward and high-yielding. It is readily prepared from 2-(trimethylsilylethanol) and trichloroacetonitrile using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. mdpi.com
The esterification reaction is typically carried out by heating the carboxylic acid with the imidate. chemrxiv.orgmdpi.com A variety of carboxylic acids can be converted to their corresponding TMSE esters using this method. The reaction conditions are generally mild, and the process generates less waste compared to other esterification methods that rely on carbodiimide (B86325) or diazodicarboxylate-based reagents. mdpi.com
Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the esterification proceeds through a β-silyl carbocation intermediate. chemrxiv.orgexlibrisgroup.commdpi.comresearchgate.net The proposed mechanism involves the protonation of the imidate by the carboxylic acid, followed by the dissociation of trichloroacetamide to form a stable β-silyl carbocation. This carbocation is then attacked by the carboxylate to yield the final TMSE ester product. mdpi.com
It is important to note that while this method is effective for carboxylic acids, attempts to form TMSE ethers from alcohols and phenols under similar conditions have been unsuccessful. chemrxiv.org This is attributed to the lower acidity of alcohols and phenols, which is insufficient to promote the activation of the imidate. chemrxiv.org
The table below summarizes the esterification of various carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, showcasing the versatility and efficiency of this method.
Table 1: Esterification of Carboxylic Acids with 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 3-nitrobenzoate | 95 |
| 2 | 4-Methoxybenzoic acid | 2-(Trimethylsilyl)ethyl 4-methoxybenzoate | 92 |
| 3 | Benzoic acid | 2-(Trimethylsilyl)ethyl benzoate (B1203000) | 91 |
| 4 | Cinnamic acid | 2-(Trimethylsilyl)ethyl cinnamate | 93 |
| 5 | Ibuprofen | 2-(Trimethylsilyl)ethyl ibuprofenate | 85 |
| 6 | Indole-3-acetic acid | 2-(Trimethylsilyl)ethyl indole-3-acetate | 78 |
Data sourced from multiple studies. mdpi.comresearchgate.net
Mechanistic Investigations of Btca Mediated Reactions
Acid-Catalyzed Benzylation Mechanisms
The acid-catalyzed benzylation of alcohols using BTCA proceeds through a well-defined mechanistic pathway, involving the activation of BTCA, nucleophilic attack, and catalyst regeneration.
Protonation or Silylation of BTCA to Yield a Reactive Electrophile
The initial and crucial step in the acid-catalyzed benzylation is the activation of benzyl (B1604629) 2,2,2-trichloroacetimidate. This is achieved through protonation or silylation of the imidate nitrogen. d-nb.info The addition of a proton or a silyl (B83357) group to the nitrogen atom transforms the otherwise stable BTCA molecule into a highly reactive electrophilic species. d-nb.info This activation step is essential as it converts the hydroxyl group, which is a poor leaving group, into a much better leaving group in the form of trichloroacetamide (B1219227). d-nb.infolibretexts.org This process renders the benzylic carbon susceptible to nucleophilic attack.
Nucleophilic Attack by Alcohols to Form Benzyl Ethers
Once the reactive electrophile is generated, an alcohol molecule, acting as a nucleophile, attacks the activated BTCA. d-nb.infounco.edu This nucleophilic substitution reaction leads to the formation of the desired benzyl ether and trichloroacetamide as a byproduct. d-nb.info The reaction is generally efficient for a wide range of primary, secondary, and even some tertiary alcohols that may be sensitive to basic or more strongly acidic conditions. d-nb.info
Catalytic Cycle and Proton Liberation
A key feature of this reaction is its catalytic nature. In the course of the nucleophilic attack and formation of the benzyl ether, the proton that was initially used to activate the BTCA molecule is liberated. d-nb.info This released proton can then participate in the activation of another BTCA molecule, thus continuing the catalytic cycle. d-nb.inforesearchgate.net This allows for the use of only a catalytic amount of acid, making the process more efficient and preventing the degradation of acid-sensitive functional groups that might be present in the substrate. rsc.orgrsc.org
Role of Catalysts (e.g., TMS-OTf, TfOH, BF3·OEt2)
The choice of acid catalyst plays a significant role in the efficiency and outcome of the benzylation reaction. Several catalysts have been effectively employed, each with its own characteristics.
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf): This catalyst has been found to be highly effective, often providing the best results in terms of yield. d-nb.info It is particularly useful for the benzylation of a variety of alcohols, including those that are prone to decomposition or side reactions under other conditions. d-nb.infooup.comresearchgate.net
Trifluoromethanesulfonic acid (TfOH): Also known as triflic acid, TfOH is a powerful catalyst for these reactions. d-nb.infomdpi.com While it can lead to good yields, in some cases, the results may be more moderate compared to TMS-OTf. d-nb.info It is known to be an efficient catalyst for various acylation and esterification reactions. mdpi.com
Boron trifluoride etherate (BF3·OEt2): This Lewis acid is another common catalyst for BTCA-mediated benzylations. d-nb.infonih.govscirp.org However, its effectiveness can be moderate, and in some instances, it may lead to the formation of side products due to competing reactions like Friedel-Crafts alkylation, especially with electron-rich aromatic substrates. nih.govnih.gov BF3·OEt2 is a versatile reagent used in a variety of organic transformations, including esterification and cyclization reactions. medcraveonline.com
Cationic Pathway Involvement
Evidence suggests the involvement of a cationic pathway in BTCA-mediated reactions, particularly in rearrangement reactions.
Evidence from Racemization Studies
Studies involving the rearrangement of chiral, nonracemic benzylic trichloroacetimidates have provided strong evidence for a cationic mechanism. When a stereochemically pure substrate undergoes a reaction, the observation of a racemic or nearly racemic product suggests the formation of a planar, achiral intermediate, such as a carbocation. In the case of BTCA rearrangements catalyzed by Lewis acids, nearly complete racemization of the product has been observed. nih.gov This finding strongly supports an ionization-recombination pathway, where the initial substrate forms a carbocation intermediate, which then loses its stereochemical memory before the final product is formed. nih.gov This cationic pathway is favored over a concerted bimolecular mechanism. nih.gov
Stabilized Carbocation Intermediates
A significant body of evidence suggests that many reactions involving benzylic trichloroacetimidates proceed through the formation of carbocation intermediates. syr.edunih.gov The stability of these cationic species is a critical factor that governs the reaction's feasibility, rate, and pathway. The formation of a carbocation is often the rate-determining step in these reactions, meaning that the more stable the carbocation, the faster the reaction will proceed. masterorganicchemistry.comlibretexts.org
The structure of the benzylic system inherently provides stability to a carbocation at the benzylic position. This stabilization arises from the delocalization of the positive charge into the adjacent aromatic ring through resonance. wikipedia.orgyoutube.com Further stabilization is achieved by the degree of substitution at the benzylic carbon. Tertiary benzylic carbocations are more stable than secondary ones, which are, in turn, significantly more stable than primary benzylic carbocations. libretexts.orglibretexts.org This is due to the electron-donating inductive effects of alkyl groups that help to disperse the positive charge. libretexts.orglibretexts.org
The influence of carbocation stability on reactivity is clearly demonstrated in the rearrangement of benzylic trichloroacetimidates. Research has shown that imidates that can form more stable carbocations provide higher yields of the rearranged product. acs.org For instance, secondary benzylic trichloroacetimidates generally give higher yields than their primary counterparts because the secondary carbocation intermediate is more readily formed. nih.govacs.org
Furthermore, substituents on the aromatic ring play a crucial role. Electron-donating groups (EDGs) enhance carbocation stability by pushing electron density towards the positive charge, leading to increased reaction rates and yields. nih.gov Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and can hinder or prevent the reaction. libretexts.orglibretexts.org
Strong evidence for the existence of these carbocation intermediates comes from stereochemical studies. For example, the esterification of carboxylic acids using a chiral benzylic trichloroacetimidate (B1259523), such as chiral phenethyl trichloroacetimidate, resulted in significant racemization of the product. nih.gov This loss of stereochemical information strongly implies the formation of a transient, achiral, and planar carbocation intermediate.
| Benzylic Trichloroacetimidate Substrate | Substitution Pattern | Relative Reactivity/Yield | Reference |
|---|---|---|---|
| Diphenylmethyl trichloroacetimidate | Secondary, Resonance-stabilized | High (quantitative yield at rt) | nih.gov |
| 2,4-Dimethoxybenzyl trichloroacetimidate | Primary, Strong EDGs | High (excellent yield at rt) | nih.gov |
| 1-Phenylethyl trichloroacetimidate | Secondary | High | acs.org |
| Benzyl trichloroacetimidate | Primary | Moderate (requires heat) | nih.gov |
| (2-Bromophenyl)methyl trichloroacetimidate | Secondary, Mild EWG | Lower Yield | acs.org |
Rearrangement Pathways: Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides
A synthetically valuable transformation of benzylic trichloroacetimidates is their rearrangement to the corresponding N-benzylic trichloroacetamides. nih.govacs.org This reaction provides an efficient route to benzylic amines and their derivatives. nih.gov While mechanistically related to the well-known Overman rearrangement of allylic trichloroacetimidates, the benzylic version proceeds through a different pathway. nih.govorganic-chemistry.org The Overman rearrangement is a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic process, whereas the rearrangement of benzylic trichloroacetimidates is proposed to occur via a stepwise, cationic mechanism. nih.govnrochemistry.com
This rearrangement can be induced under two main sets of conditions: thermally or with the use of a Lewis acid catalyst. syr.edunih.govacs.org
Thermal Conditions: Heating the benzylic trichloroacetimidate in a suitable solvent, such as nitromethane, can effect the rearrangement. acs.org
Lewis Acid Catalysis: The reaction can also be promoted at lower temperatures by adding a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org
The prevailing mechanism for this O-to-N transposition is an Sₙ1-type pathway. syr.edu The reaction is initiated by the cleavage of the C-O bond, forming an intimate ion pair consisting of a stabilized benzylic carbocation and the trichloroacetamide anion. This is followed by the nucleophilic attack of the nitrogen atom of the anion onto the carbocation, forming the more thermodynamically stable C-N bond of the trichloroacetamide product. acs.org
The choice of solvent is critical for the success of the rearrangement. Nitromethane has been identified as a particularly effective solvent, as it promotes the formation of the ionic intermediates while minimizing competing elimination reactions that can occur with other solvents. nih.govacs.org
The efficiency of the rearrangement is highly dependent on the substrate's ability to stabilize the intermediate carbocation, as discussed in the previous section. Substrates that form secondary, resonance-stabilized, or electron-rich benzylic carbocations generally provide good to excellent yields. acs.org In contrast, substrates that would form unstable primary carbocations or those with significant steric hindrance around the reaction center tend to give lower yields or decompose under the reaction conditions. acs.org The availability of both thermal and Lewis acid-catalyzed methods provides flexibility, as some substrates that are unstable under one set of conditions may react cleanly under the other. nih.gov
| Substrate (Imidate of...) | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Phenylethanol | Thermal (refluxing nitromethane) | 81 | acs.org |
| Lewis Acid (BF₃·OEt₂) | 91 | ||
| 1-(4-Methoxyphenyl)ethanol | Thermal (refluxing nitromethane) | 95 | acs.org |
| Lewis Acid (BF₃·OEt₂) | 95 | ||
| 1-(4-Nitrophenyl)ethanol | Thermal (refluxing nitromethane) | 25 | acs.org |
| Lewis Acid (BF₃·OEt₂) | 76 | ||
| Benzyl alcohol | Thermal (refluxing nitromethane) | 25 | nih.gov |
| Lewis Acid (BF₃·OEt₂) | 15 | ||
| Indole-3-carbinol | Thermal (refluxing nitromethane) | Decomposition | nih.gov |
| Lewis Acid (BF₃·OEt₂) | 72 |
Catalyst Systems and Reaction Condition Optimization
Solvent Effects and Reaction Media
The choice of solvent is a critical parameter in reactions involving benzyl (B1604629) 2,2,2-trichloroacetimidate, as it can significantly influence reaction rates, yields, and in some cases, stereoselectivity. Anhydrous, non-polar aprotic solvents are generally preferred to prevent hydrolysis of the imidate and the activated intermediates.
Dichloromethane (B109758) (CH₂Cl₂) is a very common solvent for acid-catalyzed benzylations, providing good solubility for the reagents and substrates while being relatively inert. d-nb.infowikipedia.org Toluene (B28343) is another effective solvent, particularly for esterification reactions, where heating benzyl trichloroacetimidate (B1259523) with a carboxylic acid in toluene can drive the reaction to completion. In some cases, trifluorotoluene has been used as an alternative to toluene.
For specific applications, other solvents have been found to be optimal. In the derivatization of phosphonic acids, acetonitrile (B52724) and acetone (B3395972) were identified as superior solvents compared to dichloromethane or ethyl acetate, leading to higher yields of the benzylated products. The optimized conditions for this transformation involved heating the reaction mixture in acetonitrile at 60 °C for 4 hours. The use of 1,4-dioxane (B91453) has also been reported, particularly in glycosylation reactions where it can influence the stereochemical outcome.
The selection of the reaction medium is therefore a key variable that must be optimized in conjunction with the choice of acid catalyst to achieve the desired outcome.
Table 3: Solvent Effects in Reactions with Benzyl 2,2,2-trichloroacetimidate
| Reaction Type | Optimal Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|
| Benzylation of Alcohols | Dichloromethane (CH₂Cl₂) | 0 °C to RT | d-nb.info |
| Esterification of Carboxylic Acids | Toluene | Heat | |
| Benzylation of Phosphonic Acids | Acetonitrile, Acetone | 60 °C |
Temperature and Reaction Time
The efficiency and outcome of benzylation using this compound are significantly influenced by temperature and reaction duration. Optimization of these parameters is crucial for maximizing product yield and minimizing side reactions.
Research into the derivatization of phosphonic acids has provided specific insights into optimizing these conditions. In one study, the benzylation of phosphonic acids using this compound in acetonitrile was optimized. nih.gov The investigation into the effect of temperature showed that while substantial product formation occurs at 40°C, heating the reaction mixture to 60°C proved to be optimal for maximizing the yield when the reaction was conducted for two hours. nih.gov
Further optimization of the reaction time was carried out at the determined optimal temperature of 60°C. The study evaluated reaction times of 2, 4, 6, and 8 hours. nih.gov The results indicated that the maximum accumulation of the benzylated products was achieved at approximately 4 hours. nih.govresearchgate.net Therefore, the optimized conditions for the benzylation of these specific phosphonic acids were identified as heating to 60°C for 4 hours in acetonitrile. nih.govnih.gov
In other applications, such as the benzylation of various alcohols, different conditions have been employed. For instance, the benzylation of primary, secondary, and tertiary alcohols sensitive to basic or acidic conditions was successfully achieved by dissolving the alcohol and this compound in dichloromethane, cooling to 0°C for the addition of a catalyst, and then stirring the mixture for 24 hours at room temperature. d-nb.info This demonstrates that the optimal temperature and time can vary depending on the substrate and the catalytic system used.
Table 1: Optimization of Reaction Parameters for Benzylation of Phosphonic Acids
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Temperature | 40°C vs. 60°C (at 2 hours) | Heating at 60°C was found to be optimal, though substantial product formed at 40°C. | nih.gov |
| Reaction Time | 2, 4, 6, and 8 hours (at 60°C) | Maximum product accumulation was observed at approximately 4 hours. | nih.govresearchgate.net |
| Optimized Conditions | 60°C for 4 hours | These conditions were determined for the benzylation of specific phosphonic acids in acetonitrile. | nih.gov |
Alternative Benzyl Transfer Reagents (e.g., 2-Benzyloxypyridine)
While this compound is a versatile reagent, alternatives have been developed to overcome some of its limitations, such as the need for acidic catalysts that may not be compatible with sensitive substrates. nih.govsemanticscholar.org One prominent alternative is 2-benzyloxypyridine. nih.govresearchgate.net
2-Benzyloxypyridine serves as a substitute for this compound, offering the advantage of performing benzylations under neutral conditions. nih.govresearchgate.netbeilstein-journals.org The active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, can be generated in situ by the N-methylation of 2-benzyloxypyridine with methyl triflate. nih.govbeilstein-journals.orgnih.gov This process is analogous to the protonation that activates this compound, but avoids the use of strong acids. nih.govsemanticscholar.org
This methodology has proven effective for the benzylation of a variety of functionalized alcohols. beilstein-journals.org For example, a protocol involves cooling a mixture of the alcohol, 2-benzyloxypyridine, and magnesium oxide in toluene to 0°C, adding methyl triflate, and then heating the mixture to 90°C for 24 hours. nih.govresearchgate.net This method has been shown to be compatible with acid-labile groups like the Boc protecting group. researchgate.net
The effectiveness of this alternative has been demonstrated in cases where other benzylation procedures failed. nih.gov The use of 2-benzyloxy-1-methylpyridinium triflate, whether pre-formed or generated in situ, provides good to excellent yields for benzyl ether formation and is compatible with complex, sensitive molecules. nih.govbeilstein-journals.org
Table 2: Comparison of Benzylation Methods for Selected Alcohols
| Alcohol Substrate | Method | Yield | Source |
|---|---|---|---|
| Monoglyme | A: In situ generation of active reagent from 2-benzyloxypyridine | 92% | researchgate.net |
| B: Pre-formed 2-benzyloxy-1-methylpyridinium triflate | 93% | researchgate.net | |
| Roche ester | A: In situ generation of active reagent from 2-benzyloxypyridine | 79% | researchgate.net |
| B: Pre-formed 2-benzyloxy-1-methylpyridinium triflate | 76-82% | researchgate.net |
Method A: 2-benzyloxypyridine, methyl triflate, magnesium oxide, toluene, 0°C to 90°C, 24 h. nih.govresearchgate.net Method B: Pre-formed 2-benzyloxy-1-methylpyridinium triflate, trifluorotoluene. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable BTCA-Based Methodologies
The development of greener and more atom-economical synthetic methods is a paramount goal in modern chemistry. Research in this area for BTCA focuses on several key aspects. One approach is the use of more environmentally friendly solvents and catalysts. While traditional methods often employ chlorinated solvents, newer protocols are exploring alternatives with lower environmental impact.
Exploration of BTCA in Asymmetric Synthesis
Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of utmost importance in the pharmaceutical and agrochemical industries. The application of BTCA in this field is a promising and expanding area of research. One major strategy involves the use of chiral auxiliaries. A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.comyoutube.com After the desired transformation, the auxiliary can be removed and ideally recycled. youtube.com
In the context of BTCA, chiral alcohols can be benzylated without loss of chirality, which is a significant advantage over many base-catalyzed benzylation methods that can lead to racemization. d-nb.inforesearchgate.net This property makes BTCA a valuable tool for the synthesis of complex chiral molecules, including natural products. d-nb.info Future research will likely focus on the design and application of novel chiral auxiliaries that can be used in conjunction with BTCA to achieve high levels of stereocontrol in a wider range of reactions.
Integration of BTCA with Flow Chemistry Techniques
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and scalability. nih.govyoutube.com The integration of BTCA chemistry with flow technology is a nascent but rapidly growing field.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. beilstein-journals.orgnih.gov For reactions involving BTCA, flow chemistry can enable safer handling of potentially hazardous reagents and intermediates. Furthermore, the ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates can significantly streamline synthetic processes. nih.gov Future work in this area will likely involve the development of dedicated flow reactor setups optimized for BTCA reactions, including the immobilization of catalysts on solid supports for easier separation and recycling.
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Vessel | Flasks, tanks | Tubes, channels, microreactors |
| Process Control | Less precise | Highly precise |
| Heat & Mass Transfer | Often limited | Excellent |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |
| Scalability | Often challenging | Readily scalable by operating for longer times |
| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step sequences |
Computational Studies on BTCA Reaction Mechanisms and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the realm of BTCA chemistry, computational studies are being employed to elucidate reaction mechanisms and to understand the factors that govern selectivity.
For example, Density Functional Theory (DFT) calculations can be used to model the transition states of BTCA-mediated reactions, providing insights into the activation energies and the stereochemical pathways. researchgate.net These theoretical models can help to explain the observed reactivity and selectivity and can guide the design of new catalysts and reaction conditions. By understanding the intricate details of the reaction mechanism, such as the role of the catalyst and the nature of the intermediates, chemists can develop more rational and efficient synthetic strategies. syr.edu Future computational work will likely focus on more complex systems, including modeling reactions in different solvents and predicting the stereochemical outcomes of reactions involving new chiral auxiliaries.
Application of BTCA in Materials Science and Polymer Chemistry
The unique reactivity of BTCA is also being explored for applications beyond traditional organic synthesis, extending into the fields of materials science and polymer chemistry. For instance, BTCA can be used to modify the surfaces of materials by introducing benzyl (B1604629) groups, which can alter their properties, such as hydrophobicity.
In polymer chemistry, BTCA can serve as a monomer or as a reagent for the post-polymerization modification of polymers. For example, BTCA has been investigated as a cross-linking agent for cellulose, forming ester linkages that can improve the material's properties. researchgate.net The development of new polymers derived from or modified with BTCA could lead to materials with novel thermal, mechanical, or optical properties. cmbec.com Research in this area is still in its early stages, but the versatility of BTCA suggests a wide range of potential applications in the creation of advanced materials.
Q & A
Q. Limitations :
- Moisture Sensitivity : Requires rigorous anhydrous handling .
- Competing Reagents : Benzyl N-phenyl-2,2,2-trifluoroacetimidate offers superior stability and similar reactivity for acid-sensitive systems .
How can BnOTCAI be utilized in the derivatization of phosphonic acids for GC-MS analysis?
Advanced Research Question
BnOTCAI enhances detectability of phosphonic acids (e.g., nerve agent biomarkers) via benzylation:
- Derivatization Protocol : React phosphonic acid (e.g., PMPA) with excess BnOTCAI in acetonitrile under acidic catalysis (TfOH, 0.1–1 mol%) .
- Workup : Extract the benzylated product (e.g., BPMPA) into ethyl acetate, dry, and concentrate for GC-MS injection.
- Analytical Benefits : Benzylation improves volatility and ionization efficiency, enabling detection at ~10 μg/mL in complex matrices (e.g., fatty acid-rich samples) .
Challenges : Matrix interferences may necessitate selective ion monitoring (e.g., m/z 91, 186) or tandem MS for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
